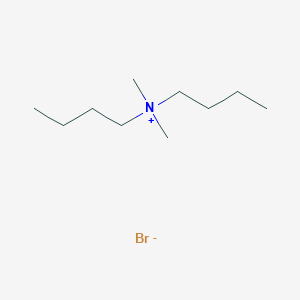
N-Butyl-N,N-dimethylbutan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N,N-dimethylbutan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two methyl groups, and a butan-1-aminium group, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-N,N-dimethylbutan-1-aminium bromide can be synthesized through the quaternization of N,N-dimethylbutan-1-amine with butyl bromide. The reaction typically occurs in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylbutan-1-amine+butyl bromide→N-Butyl-N,N-dimethylbutan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile or ion involved. For example, a reaction with hydroxide ions would produce N-Butyl-N,N-dimethylbutan-1-aminium hydroxide.
Applications De Recherche Scientifique
N-Butyl-N,N-dimethylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix biological tissues.
Industry: The compound is used in the formulation of detergents and disinfectants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-Butyl-N,N-dimethylbutan-1-aminium bromide is primarily based on its ability to interact with biological membranes and other macromolecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as a disinfectant and in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutan-1-amine: Lacks the butyl group and bromide ion, making it less effective as a surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Contains additional butyl groups, which may alter its surfactant properties and applications.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium bromide is unique due to its specific combination of butyl and methyl groups, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its applications in various fields highlight its versatility and importance.
Propriétés
Numéro CAS |
115984-63-9 |
|---|---|
Formule moléculaire |
C10H24BrN |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
dibutyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VGDQIMGELMAMND-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(C)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
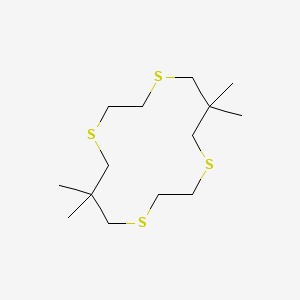
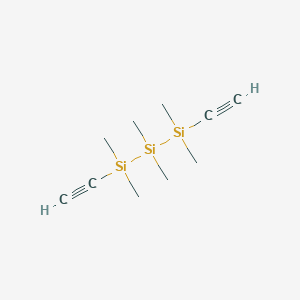
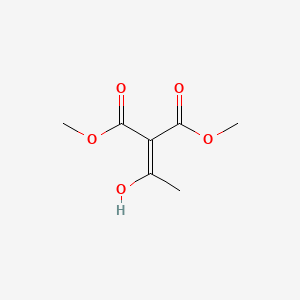
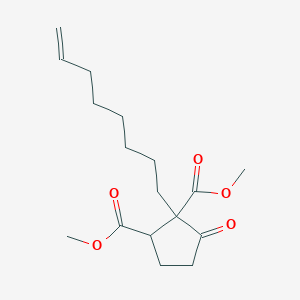

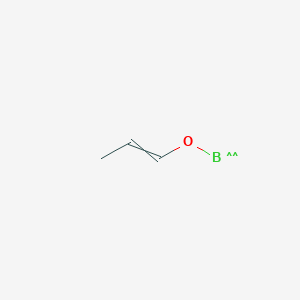
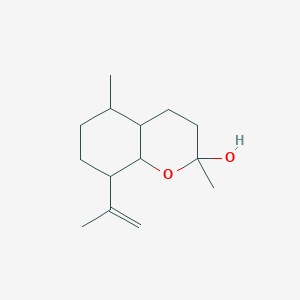
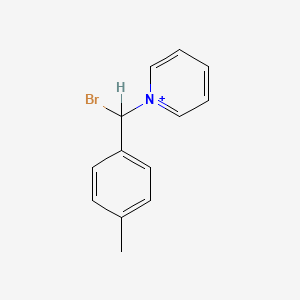
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
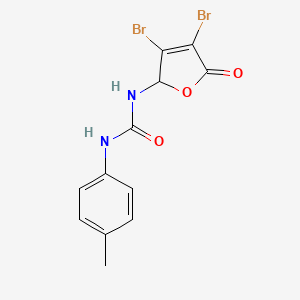
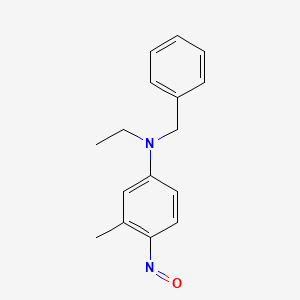
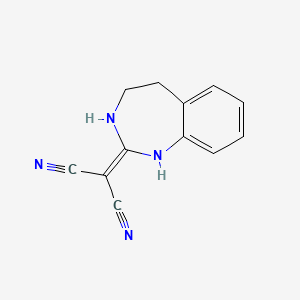
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
